1-(Pyridin-4-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

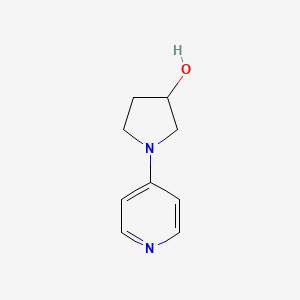

1-(Pyridin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a pyridine and a pyrrolidine ring in its structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. Industrial production would likely involve optimization of the synthetic routes to ensure high yield and purity, as well as cost-effective production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyridin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine and pyrrolidine rings, which provide multiple reactive sites .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce various pyrrolidine derivatives .

Applications De Recherche Scientifique

Antimalarial Activity

One of the most significant applications of 1-(Pyridin-4-yl)pyrrolidin-3-ol derivatives is their potential as antimalarial agents. Research has identified these compounds as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, a validated target for malaria treatment.

Case Study: Inhibition of Plasmodium Prolyl-tRNA Synthetase

- Compound Tested : 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives.

- Activity : Showed low double-digit nanomolar activity against resistant strains of Plasmodium falciparum and Plasmodium vivax.

- Selectivity : Demonstrated no cross-resistance with other known antimalarials, indicating a unique mechanism of action.

- In Vivo Efficacy : In a humanized SCID mouse model, a 99.8% reduction in parasitemia was observed after treatment with the compound .

GPBAR1 Agonism

Another prominent application is the role of this compound derivatives as selective agonists for the G-protein bile acid receptor 1 (GPBAR1). This receptor is involved in several metabolic processes and has implications for treating metabolic disorders.

Case Study: Development of GPBAR1 Agonists

- Compounds Evaluated : ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives.

- Mechanism : These compounds selectively activate GPBAR1, leading to increased expression of pro-glucagon and secretion of GLP-1, which can lower blood glucose levels.

- Pharmacokinetics : The derivatives exhibited favorable pharmacokinetic properties, making them promising candidates for drug development targeting metabolic diseases such as type 2 diabetes and obesity .

Cancer Therapeutics

The potential of this compound derivatives extends to cancer therapy, particularly in targeting c-KIT mutations associated with gastrointestinal stromal tumors (GIST).

Case Study: c-KIT Kinase Inhibition

- Target : c-KIT receptor tyrosine kinase implicated in various cancers.

- Findings : Compounds derived from this scaffold showed efficacy in inhibiting c-KIT across a range of mutations, suggesting their utility in treating GIST and other malignancies .

Data Table: Summary of Applications

| Application | Target | Compound Type | Key Findings |

|---|---|---|---|

| Antimalarial Activity | Plasmodium PRS | 1-(Pyridin-4-yl)pyrrolidin-2-one | Low nM activity; effective against resistant strains |

| GPBAR1 Agonism | Metabolic Disorders | ((1,2,4-Oxadiazol-5-yl)pyrrolidin) | Selective activation; lowers blood glucose |

| Cancer Therapeutics | c-KIT Kinase | Pyrimidine Derivatives | Inhibits c-KIT mutations; potential for GIST |

Mécanisme D'action

The mechanism of action of 1-(Pyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of Plasmodium cytoplasmic prolyl-tRNA synthetase, the compound interferes with protein synthesis in the malaria parasite, thereby exhibiting antimalarial activity . The pyrrolidine ring’s stereochemistry and sp3-hybridization allow it to efficiently explore the pharmacophore space and bind to enantioselective proteins .

Comparaison Avec Des Composés Similaires

1-(Pyridin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

Pyrrolidine-2,5-diones: Compounds with distinct pharmacological profiles.

Prolinol: A derivative with unique stereochemical properties.

The uniqueness of this compound lies in its dual ring structure, which provides a versatile scaffold for various applications in medicinal chemistry and drug development .

Activité Biologique

1-(Pyridin-4-yl)pyrrolidin-3-ol, also known as (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol, is a chiral compound characterized by a pyrrolidine ring with a pyridine moiety and a hydroxyl group. This unique structure endows it with significant biological activity, making it a subject of interest in pharmacology and medicinal chemistry. The compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : Approximately 176.22 g/mol

- InChI Key : JHHZLHWJQPUNKB-BYPYZUCNSA-N

The presence of the hydroxyl group and the pyridine ring facilitates diverse interactions with biological targets, influencing their activity through mechanisms such as hydrogen bonding and π-π stacking.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit prolyl-tRNA synthetase, a validated target for antimalarial drugs, indicating its potential in treating malaria by inhibiting the growth of Plasmodium species . Additionally, its structural features allow for interactions that can modulate the activity of various proteins involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase, with IC₅₀ values comparable to standard antibiotics .

Anticancer Properties

Pyrrolidine derivatives, including this compound, have been explored for their anticancer potential. Studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes:

- Prolyl-tRNA Synthetase : Inhibition leads to reduced growth of Plasmodium, highlighting its antimalarial potential .

- Cholinesterase Inhibition : Some pyrrolidine derivatives exhibit cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Recent Insights and Developments

Recent studies have consolidated findings on the biological activities associated with pyrrolidine derivatives. A review highlighted advancements in the development of pyrrolidine-based compounds targeting multiple biological pathways, including anti-inflammatory and anticancer activities . The versatility of the pyrrolidine scaffold makes it an attractive candidate for drug discovery.

Propriétés

IUPAC Name |

1-pyridin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWFIGUFNRYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619854 | |

| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116721-57-4 | |

| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.